REACTION_CXSMILES
|
C1(Br)CCCCC1.Cl[C:9]1[C:14]2[S:15][CH:16]=[C:17]([CH3:18])[C:13]=2[CH:12]=[CH:11][CH:10]=1.[Mg].C1C[O:23]CC1>>[OH:23][C:9]1[C:14]2[S:15][CH:16]=[C:17]([CH3:18])[C:13]=2[CH:12]=[CH:11][CH:10]=1
|
Name
|
|
Quantity
|
32.6 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)Br
|
Name
|
|
Quantity
|
18.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=CC2=C1SC=C2C
|
Name
|
|
Quantity
|
7.3 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated on a steam bath for two hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction is cooled
|
Type
|
CUSTOM
|
Details
|
oxygen is bubbled in slowly for two hours
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
The mixture is stirred for 18 hours at room temperature
|
Duration
|
18 h
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
EXTRACTION
|
Details
|
is extracted with 5% sodium hydroxide
|
Type
|
EXTRACTION
|
Details
|
The aqueous extract
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl ether
|
Type
|
EXTRACTION
|
Details
|
The ether extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
is dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a solid
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |